PtttadP
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Overview
Description
Preparation Methods
The synthesis of PtttadP involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of anthraquinone derivatives with appropriate amines under controlled conditions. The reaction typically requires an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
PtttadP undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions of this compound typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: This compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PtttadP has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism by which PtttadP exerts its effects involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cell signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
PtttadP can be compared with other similar compounds, such as anthraquinone derivatives and other polycyclic aromatic compounds. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, anthraquinone derivatives are known for their anticancer properties, but this compound’s unique structure provides distinct advantages in terms of selectivity and potency .
Similar compounds include:
- Anthraquinone
- Doxorubicin
- Mitoxantrone
This compound stands out due to its unique combination of functional groups and its potential for targeted therapeutic applications.
Properties
IUPAC Name |
3-phenyl-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44N2O6/c1-3-5-7-12-16-28(17-13-8-6-4-2)47-42(49)33-22-18-29-31-20-24-35-41-36(25-21-32(39(31)41)30-19-23-34(43(47)50)40(33)38(29)30)45(52)48(44(35)51)37(46(53)54)26-27-14-10-9-11-15-27/h9-11,14-15,18-25,28,37H,3-8,12-13,16-17,26H2,1-2H3,(H,53,54) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKHHDROLQEEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC8=CC=CC=C8)C(=O)O)C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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